molecular formula C29H30N2O7 B3985444 Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3985444
M. Wt: 518.6 g/mol
InChI Key: HZOWGJHYGXERNV-UHFFFAOYSA-N
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Description

This compound is a polycyclic hexahydroquinoline derivative with a tetrahydrofuran-2-ylmethyl ester group at position 3, a 2-methoxyphenyl substituent at position 7, and a 3-nitrophenyl group at position 4. The compound’s synthesis and structural determination likely employ crystallographic tools such as SHELXL for refinement and OLEX2 for structure solution and visualization, as these are industry-standard methods for small-molecule analysis .

Properties

IUPAC Name

oxolan-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-17-26(29(33)38-16-21-9-6-12-37-21)27(18-7-5-8-20(13-18)31(34)35)28-23(30-17)14-19(15-24(28)32)22-10-3-4-11-25(22)36-2/h3-5,7-8,10-11,13,19,21,27,30H,6,9,12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOWGJHYGXERNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran-2-ylmethyl group, followed by the introduction of the 7-(2-methoxyphenyl) and 4-(3-nitrophenyl) groups. The final steps involve the formation of the hexahydroquinoline ring and the carboxylate ester group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest structural analog identified is cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 299944-94-8), documented in ECHEMI’s chemical database . Below is a detailed comparison of key structural and inferred properties:

Table 1: Structural and Functional Comparison

Feature Target Compound ECHEMI Compound (CAS 299944-94-8)
Ester Group Tetrahydrofuran-2-ylmethyl (cyclic ether, moderate polarity) Cyclohexyl (lipophilic, non-polar)
Position 4 Substituent 3-Nitrophenyl (electron-withdrawing, meta-nitro group) 4-Hydroxy-3-methoxyphenyl (electron-donating, polar)
Position 7 Substituent 2-Methoxyphenyl (ortho-methoxy, steric hindrance) Phenyl (non-functionalized, hydrophobic)
Molecular Weight (Calculated) ~529.5 g/mol (C₃₀H₃₁N₃O₇) ~515.6 g/mol (C₃₁H₃₄N₂O₆)
Potential Applications Hypothesized: Nitro groups may confer redox activity or ligand-binding affinity Likely: Antioxidant or anti-inflammatory applications

Key Observations:

Ester Group Influence : The tetrahydrofuran-2-ylmethyl ester in the target compound enhances solubility in polar solvents compared to the cyclohexyl group in the ECHEMI analog, which favors lipid membranes .

The ECHEMI compound’s 4-hydroxy-3-methoxyphenyl group suggests antioxidant properties, akin to natural phenolics like ferulic acid .

Steric and Electronic Factors : The 2-methoxyphenyl group at position 7 in the target compound introduces steric hindrance, which could limit rotational freedom and alter binding kinetics compared to the ECHEMI compound’s unsubstituted phenyl group.

Research Findings and Limitations

  • Biological Activity: Direct pharmacological data are absent, but substituent trends suggest divergent applications: the target compound’s nitro group may align with antimicrobial or kinase-inhibitor roles, whereas the ECHEMI analog’s phenolic moiety implies antioxidant utility .
  • Environmental Stability : Atmospheric degradation studies (e.g., hydroxyl radical reactivity) for similar volatile organics could inform environmental risk assessments, but extrapolation to this compound requires experimental validation.

Biological Activity

Overview

Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a hexahydroquinoline core with various substituents that may influence its biological activity. The synthesis typically involves multi-step organic reactions that introduce functional groups such as methoxy and nitro groups to the quinoline structure.

Synthetic Route:

  • Preparation of Tetrahydrofuran Group : The initial step involves creating the tetrahydrofuran moiety.
  • Functionalization : Subsequent steps introduce the methoxy and nitrophenyl groups through electrophilic substitution reactions.
  • Formation of Carboxylate Ester : The final steps involve esterification to yield the carboxylate form of the compound.

Biological Activity

The biological activity of this compound is primarily assessed through its interactions with various biological targets. Research indicates that it may exhibit:

Anticancer Properties : Preliminary studies suggest that compounds within this class can inhibit tumor growth in vitro and in vivo by modulating apoptosis pathways and cell cycle regulation.

Antimicrobial Effects : Some derivatives have shown activity against a range of bacteria and fungi, potentially through disruption of cell membrane integrity or inhibition of nucleic acid synthesis.

Mechanism of Action :
The exact mechanism remains under investigation; however, it is hypothesized that the compound interacts with specific proteins or enzymes involved in critical cellular processes. This interaction could lead to alterations in signaling pathways relevant to cancer progression or microbial resistance.

Case Studies

  • In vitro Studies : A study demonstrated that Tetrahydrofuran-2-ylmethyl derivatives inhibited proliferation in various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM.
  • Animal Models : In murine models, administration of the compound resulted in reduced tumor sizes compared to control groups, suggesting potential efficacy in cancer therapy.
  • Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against S. aureus
AntifungalActivity against C. albicans
Mechanism of ActionModulation of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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